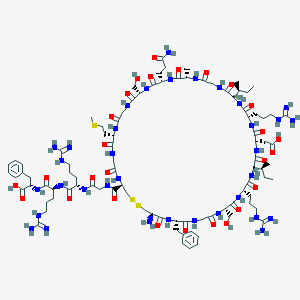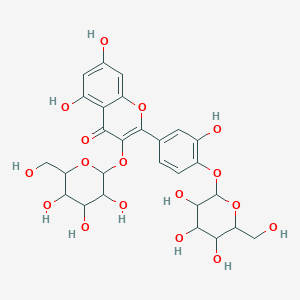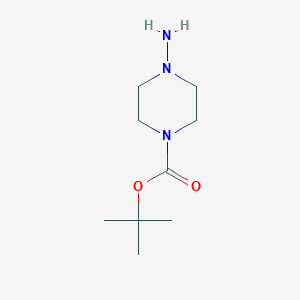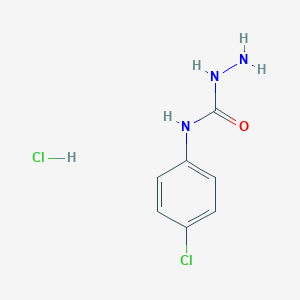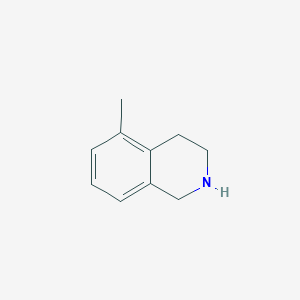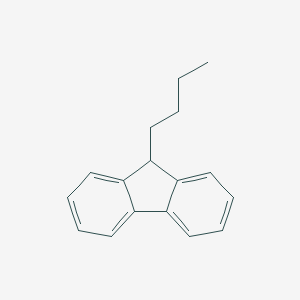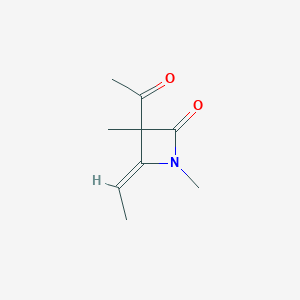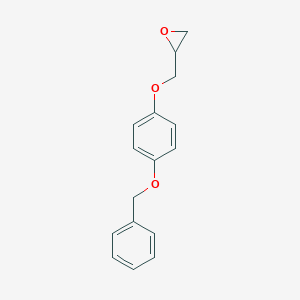
((p-(Benzyloxy)phénoxy)méthyl)oxirane
Vue d'ensemble
Description
((P-(Benzyloxy)phenoxy)methyl)oxirane, commonly referred to as PBO, is a synthetic organic compound that is widely used in the pharmaceutical and industrial sectors. It is a versatile and useful compound due to its unique properties and its ability to be used in a variety of applications.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé pourrait être utilisé dans la recherche pharmaceutique, en particulier dans la conception et la synthèse d'activateurs de l'AMPK et d'inducteurs du GDF15 . Ces activateurs pourraient potentiellement augmenter les niveaux de GDF15, ce qui est une stratégie récente pour le traitement de l'obésité et du diabète de type 2 (DT2) .
Synthèse chimique
Le composé pourrait être utilisé dans la synthèse d'autres composés organiques complexes. Par exemple, il pourrait être utilisé pour synthétiser des copolymères séquencés de méthyloxirane et d'oxirane .
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé dans la production de copolymères séquencés. Ces copolymères pourraient avoir diverses applications, telles que la création de nouveaux matériaux avec des propriétés uniques .
Recherche sur les catalyseurs
Le composé pourrait être utilisé dans la recherche sur les catalyseurs. Par exemple, il pourrait être utilisé pour étudier les effets de différents catalyseurs sur la synthèse de copolymères séquencés .
Science des surfaces
En science des surfaces, ce composé pourrait être utilisé pour étudier l'activité de surface des copolymères séquencés .
Science de l'environnement
Le composé pourrait être utilisé dans la recherche en science de l'environnement. Par exemple, il pourrait être utilisé pour étudier le « phénomène de panache » et le contenu en COV, qui sont des aspects importants de la pollution de l'air .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXZYUGDXYSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950898 | |
| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28150-30-3 | |
| Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
